![molecular formula C13H18O3 B3025631 (4AS,6aR,9aR,9bR)-6a-methyloctahydrocyclopenta[f]chromene-3,7(2H,8H)-dione CAS No. 64053-02-7](/img/structure/B3025631.png)
(4AS,6aR,9aR,9bR)-6a-methyloctahydrocyclopenta[f]chromene-3,7(2H,8H)-dione
Overview
Description
The compound is a complex organic molecule. Organic molecules like this often have interesting properties and can be found in various fields such as medicine, materials science, and more .
Chemical Reactions Analysis
The chemical reactions a compound can undergo are largely determined by its structure. Without specific information on the structure of this compound, it’s difficult to predict its reactivity .Physical And Chemical Properties Analysis
Physical and chemical properties such as density, boiling point, vapor pressure, and more can be determined through various experimental methods .Scientific Research Applications
Optical Properties and Dipole Moments
- A study investigated the optical properties of a similar molecule, 4-methyl-9-(3-oxobutanoyl)-2H,8H-pyrano[2,3-f]chromene-2,8-dione, revealing significant shifts in absorption and fluorescence spectra with changing solvent polarity. This provides insights into the dipole moments in both ground and excited states, indicating applications in understanding molecular behavior in different environments (Al-Kawkabani et al., 2017).
Synthesis and Structural Analysis
- Novel scaffolds based on 2H,8H-pyrano[2,3-f]chromene-2,8-dione were synthesized, highlighting the molecular structure established through various analytical techniques. This synthesis technique could be significant for creating derivatives for potential applications in various fields (Al-Kawkabani et al., 2013).
Anticancer Potential
- The synthesis and evaluation of pyrano[2,3-f]chromene-4,8-dione derivatives showed promising anticancer activities against various human cancer cell lines. This suggests potential applications in the development of new anticancer agents (Li Hongshuang et al., 2017).
Multicomponent Synthesis
- A study demonstrated an efficient multicomponent synthesis of chromene derivatives, showing potential for the creation of medicinally promising compounds through a tandem Michael addition-cyclization reaction (Boominathan et al., 2011).
Potential in Anti-COVID-19 Research
- Tetrahydro-4H-chromene derivatives were synthesized and evaluated as potential inhibitors of the SARS-CoV-2 main protease, suggesting an application in the development of anti-COVID-19 treatments (Mohareb & Abdo, 2021).
Antimicrobial Activity
- Chromeno pyrimidinone derivatives synthesized using a Brønsted acidic ionic liquid showed promising in vitro antimicrobial activity against various bacterial and fungal strains, indicating potential applications in antimicrobial research (Banothu & Bavanthula, 2012).
Synthesis of Oxygen-Containing Heterocycles
- Cyclohexan-1,3-dione derivatives, related to the compound , were used for synthesizing six-membered oxygen heterocycles, showing significant applications in creating bioactive molecules with potential anti-viral, anti-bacterial, and anti-cancer properties (Sharma et al., 2020).
Catalyzed Synthesis of Chromene Derivatives
- Research on the catalyzed synthesis of pyrano[c]chromenediones and [1,3]dioxolo[g]chromeneones demonstrated a novel approach to creating these compounds, which could be relevant for various pharmaceutical applications (Saeedi et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(4aS,6aR,9aR,9bR)-6a-methyl-2,4a,5,6,8,9,9a,9b-octahydro-1H-cyclopenta[f]chromene-3,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-13-7-6-10-8(2-5-12(15)16-10)9(13)3-4-11(13)14/h8-10H,2-7H2,1H3/t8-,9-,10+,13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSUJJKLAULFLL-ORXSELOVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]3[C@@H]([C@H]1CCC2=O)CCC(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001335383 | |
| Record name | (4aS,6aR,9aR,9bR)‐6a‐Methyl‐dodecahydroindeno[5,4‐ b]pyran‐3,7‐dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001335383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4AS,6aR,9aR,9bR)-6a-methyloctahydrocyclopenta[f]chromene-3,7(2H,8H)-dione | |
CAS RN |
64053-02-7 | |
| Record name | (4aS,6aR,9aR,9bR)‐6a‐Methyl‐dodecahydroindeno[5,4‐ b]pyran‐3,7‐dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001335383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



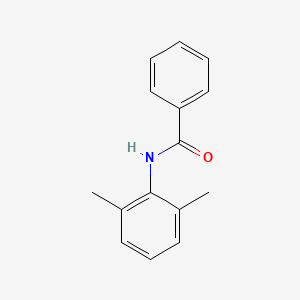
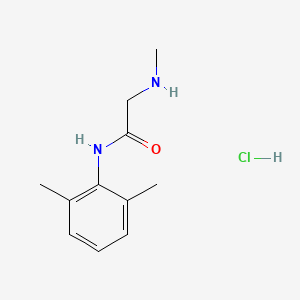
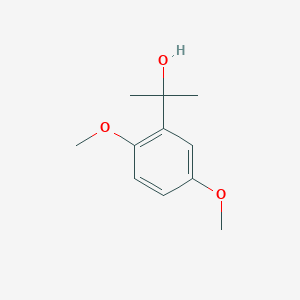
![2,5-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3025553.png)
![2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3025555.png)
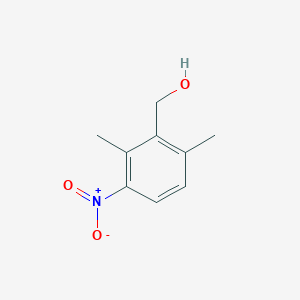
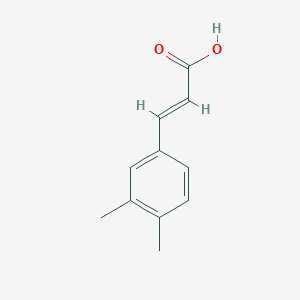
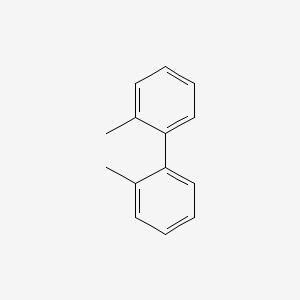
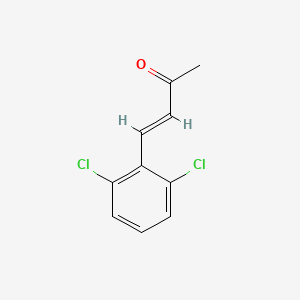
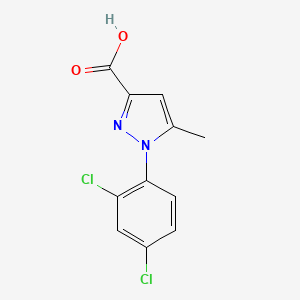
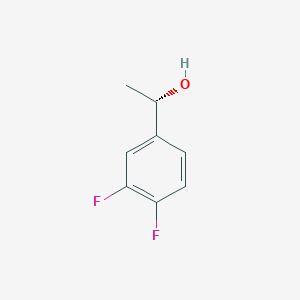
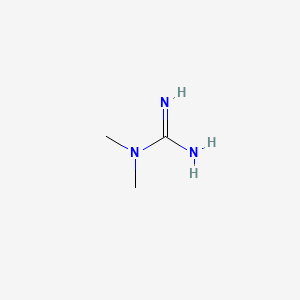
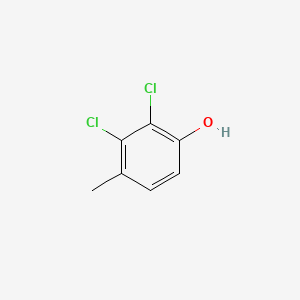
![3-[3-(4-tert-Butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid](/img/structure/B3025570.png)